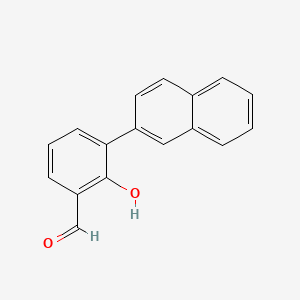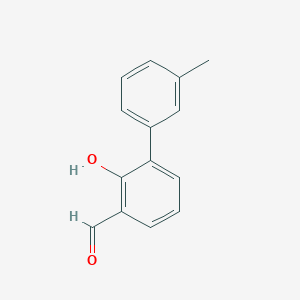
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2 and a molecular weight of 243.13 . It is used for proteomics research . It is a derivative of beta-carboline, which is an alkaloid chemically related to tryptamines .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C1CNCC2=C1C3=C (N2)C=CC (=C3)Cl.Cl .Physical And Chemical Properties Analysis
The molecular weight of this compound is 243.13, and its molecular formula is C11H12Cl2N2 . The compound is intended for research use only .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride: is utilized in the synthesis of various bioactive molecules. Its structure serves as a scaffold for creating compounds with potential sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial properties . This versatility makes it a valuable starting point for the development of new therapeutic agents.
Pharmacological Research
Derivatives of This compound are known as tryptolines, which exhibit a range of pharmacological activities. They act as competitive selective inhibitors of monoamine oxidase type A (MAO-A) and are potent reuptake inhibitors of serotonin and epinephrine . This makes them significant in the study of neurological disorders and depression.
Industrial Uses
In the industrial domain, This compound is primarily used as a pharmaceutical intermediate. It is involved in the synthesis of complex molecules for biological studies, including cytotoxicity and insecticidal activities of harmine derivatives .
Environmental Impact
The environmental impact of This compound is assessed based on its safety data sheets, which indicate precautionary measures for handling and disposal to prevent potential environmental hazards .
Safety and Handling
Proper safety and handling of This compound are essential due to its chemical properties. It requires storage under an inert atmosphere at room temperature and handling precautions to avoid ingestion, skin contact, or inhalation .
Synthesis Methods
The compound can be synthesized through various methods, including the Pictet–Spengler reaction starting from tryptophan derivatives, followed by specific ring closures and substitutions to introduce the chloro group .
Chemical Properties
This compound: has a molecular weight of 243.14 and is solid at room temperature. It is characterized by its IUPAC name and InChI key, which provide information about its molecular structure .
Mécanisme D'action
While the specific mechanism of action for 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is not available, it’s worth noting that derivatives of tryptoline, a related compound, have a variety of pharmacological properties. Tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A). They are also potent reuptake inhibitors of serotonin and epinephrine, with a significantly greater selectivity for serotonin .
Propriétés
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10;/h1-2,5,13-14H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZINTWDYEPHEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)

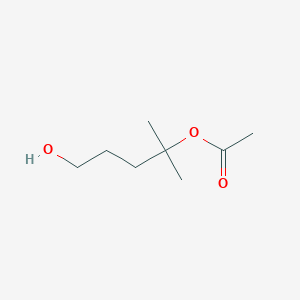
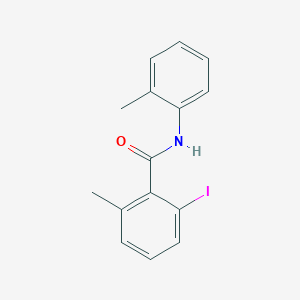
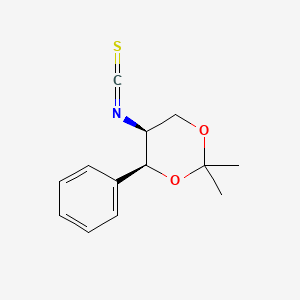

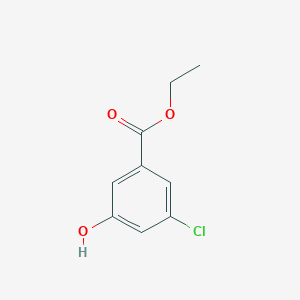
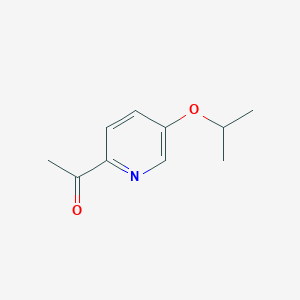
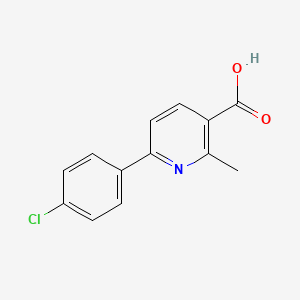
![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)
